molecular formula C11H10ClNO4 B13350038 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate

6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate

Cat. No.: B13350038
M. Wt: 255.65 g/mol
InChI Key: OQCJDGUBWJAIRG-UHFFFAOYSA-N
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Description

6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This compound is characterized by the presence of a chlorine atom at the 6th position, a keto group at the 3rd position, and a propionate ester group at the 2nd position of the oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with ethyl chloroformate to form the intermediate, which then undergoes cyclization to yield the desired benzoxazine derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can act as an inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, thereby exhibiting herbicidal activity . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but lacks the propionate ester group.

    2-(6-methyl-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid: Contains a methyl group and an acetic acid moiety instead of the propionate ester.

    6-chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Features a dimethyl group and a different substitution pattern.

Uniqueness

6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate is unique due to the presence of the propionate ester group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable scaffold for various applications .

Properties

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl) propanoate

InChI

InChI=1S/C11H10ClNO4/c1-2-9(14)17-11-10(15)13-7-5-6(12)3-4-8(7)16-11/h3-5,11H,2H2,1H3,(H,13,15)

InChI Key

OQCJDGUBWJAIRG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1C(=O)NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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